molecular formula C22H28N2O3S B257598 PROPAN-2-YL 5-(4-TERT-BUTYLPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

PROPAN-2-YL 5-(4-TERT-BUTYLPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B257598
M. Wt: 400.5 g/mol
InChI Key: BWTWZELDXYHCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a tert-butylphenyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-(4-TERT-BUTYLPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-(4-TERT-BUTYLPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets such as enzymes and receptors . This binding can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the tert-butylphenyl group enhances its lipophilicity, while the isopropyl ester moiety contributes to its stability and bioavailability .

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

propan-2-yl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H28N2O3S/c1-12(2)27-20(26)17-13(3)23-21-24(19(25)14(4)28-21)18(17)15-8-10-16(11-9-15)22(5,6)7/h8-12,14,18H,1-7H3

InChI Key

BWTWZELDXYHCMO-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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